Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)- is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with a tert-butoxycarbonylamino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)- typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions, often starting from simpler organic molecules.
Introduction of the tert-Butoxycarbonylamino Group: This step involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc group is introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as a building block for more complex industrial products.
Mechanism of Action
The mechanism by which Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)- exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor or substrate for enzymes, interacting with active sites and influencing enzyme activity. The molecular targets and pathways involved can vary widely but often include key metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,6R)-6-amino-3-cyclohexene-1-carboxylate: Similar structure but lacks the tert-butoxycarbonyl protection.
(1S,6R)-6-(Methoxycarbonyl)-1-methyl-3-cyclohexene-1-carboxylic acid: Similar core structure with different functional groups.
Uniqueness
Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butoxycarbonyl group provides stability and protection, making it useful in various synthetic and research contexts.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
methyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 |
InChI Key |
AWNIRXMMYAJMNG-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.